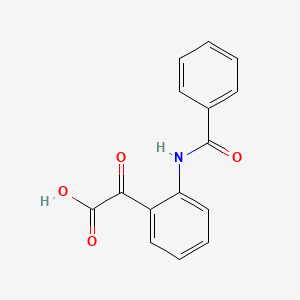
N-Benzoylisatinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoylisatinic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H11NO4 and its molecular weight is 269.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-Benzoylisatinic acid, and how can purity be optimized?
this compound is typically synthesized via benzoylation of isatinic acid under anhydrous conditions. A common method involves reacting isatinic acid with benzoyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Purity optimization requires rigorous purification steps:
- Recrystallization : Use solvents like ethanol or ethyl acetate to remove unreacted starting materials .
- Chromatography : Column chromatography (silica gel, eluent: chloroform/methanol) isolates the product from side products.
- Purity Validation : Confirm via HPLC (>95% purity) and elemental analysis .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR Spectroscopy : 1H- and 13C-NMR confirm the benzoyl group’s attachment and isatinic acid backbone. Key peaks include aromatic protons (δ 7.4–8.1 ppm) and carbonyl signals (δ 165–175 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm−1) and N-H (3200–3400 cm−1) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 268.0845 for C14H11NO3) .
Q. How can researchers design experiments to study the stability of this compound under varying pH conditions?
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (absorbance at λmax ~270 nm) and quantify residual compound using HPLC .
- Kinetic Analysis : Plot degradation rates (zero/first-order models) to identify pH-sensitive functional groups (e.g., hydrolysis of the amide bond at acidic pH) .
Q. What are the key solubility parameters for this compound, and how do they influence reaction design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl3). Solubility data guide solvent selection for:
- Reaction Medium : Use DMF for nucleophilic substitutions due to high solubility.
- Crystallization : Ethanol/water mixtures yield high-purity crystals .
Q. How should researchers handle contradictions in reported melting points or spectral data?
- Cross-Validation : Compare data with independent sources (e.g., NIST Chemistry WebBook for IR spectra ).
- Reproducibility Tests : Repeat synthesis/purification under standardized conditions (e.g., controlled cooling rates during crystallization) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
The electron-withdrawing benzoyl group activates the carbonyl carbon for nucleophilic attack. Kinetic studies (e.g., Hammett plots) reveal substituent effects on reaction rates. For example, electron-donating groups on the benzoyl ring decrease reactivity due to reduced electrophilicity .
Q. How can computational methods (e.g., DFT) predict the tautomeric equilibria of this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model tautomeric forms (keto-enol equilibria). Compare computed 1H-NMR shifts with experimental data to validate dominant tautomers .
Q. What strategies resolve discrepancies in catalytic activity studies involving this compound derivatives?
- Control Experiments : Test catalysts in the absence of the compound to isolate its role.
- In Situ Monitoring : Use Raman spectroscopy or mass spectrometry to detect intermediates and adjust reaction pathways .
Q. How does the crystal structure of this compound influence its solid-state reactivity?
Single-crystal X-ray diffraction reveals intermolecular hydrogen bonds (N-H⋯O=C) that stabilize the lattice. Grinding experiments or thermal analysis (DSC/TGA) assess mechanochemical reactivity (e.g., polymorph transitions under stress) .
Q. What are the implications of this compound’s thermodynamic properties (e.g., eutectic behavior) for co-crystal design?
Phase diagrams (constructed via DSC) identify eutectic points with co-formers (e.g., nicotinamide). Co-crystals enhance solubility and bioavailability, critical for pharmaceutical applications .
Propiedades
Número CAS |
54778-23-3 |
|---|---|
Fórmula molecular |
C15H11NO4 |
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
2-(2-benzamidophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C15H11NO4/c17-13(15(19)20)11-8-4-5-9-12(11)16-14(18)10-6-2-1-3-7-10/h1-9H,(H,16,18)(H,19,20) |
Clave InChI |
HNSQYKSPPRPHPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)C(=O)O |
Sinónimos |
N-benzoylisatinic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















